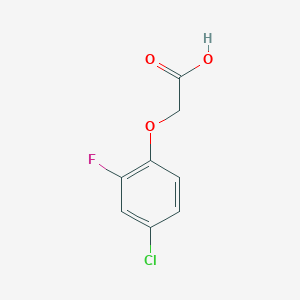

2-(4-Chloro-2-fluorophenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGSUCYKLVFPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201278571 | |

| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-75-0 | |

| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-2-fluorophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201278571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chloro-2-fluorophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(4-Chloro-2-fluorophenoxy)acetic acid chemical properties

[1]

Executive Summary

2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) is a halogenated phenoxyacetic acid derivative.[1] Structurally analogous to the widely used herbicide 2,4-D , this compound replaces the 2-position chlorine atom with fluorine. This bioisosteric substitution is a critical strategy in medicinal and agrochemical chemistry to modulate metabolic stability, lipophilicity (LogP), and pKa without altering the core pharmacophore. It serves primarily as a building block for synthetic auxins (herbicides) and as an intermediate in the development of CRTh2 receptor antagonists.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |

| CAS Number | 326-75-0 |

| Molecular Formula | C₈H₆ClFO₃ |

| Molecular Weight | 204.58 g/mol |

| SMILES | O=C(O)COc1ccc(Cl)cc1F |

| InChI Key | IOGSUCYKLVFPEH-UHFFFAOYSA-N |

Physicochemical Properties

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models of analogous phenoxyacetic acids.*

| Parameter | Value | Scientific Context |

| Appearance | White to off-white crystalline solid | Typical of halogenated phenoxy acids. |

| Melting Point | 120–135 °C (Estimated*) | Lower than 2,4-D (140.5 °C) due to the smaller atomic radius of fluorine reducing lattice energy. |

| pKa (Acid) | ~2.9 – 3.1 | The electron-withdrawing fluorine (ortho) and chlorine (para) stabilize the carboxylate anion, increasing acidity relative to unsubstituted phenoxyacetic acid (pKa 3.17). |

| LogP (Lipophilicity) | ~2.4 – 2.6 | Moderately lipophilic; sufficient for membrane permeability in plant/biological systems. |

| Solubility | Soluble in Ethanol, DMSO, Acetone. Low solubility in water (<1 g/L) at acidic pH. | Soluble in aqueous alkali (NaOH, KOH) due to salt formation. |

Synthetic Methodology

The synthesis follows a Williamson Ether Synthesis protocol, coupling a phenol with a haloacetic acid under basic conditions. This method is preferred for its high yield and operational simplicity.

Reaction Scheme

Reagents: 4-Chloro-2-fluorophenol, Chloroacetic acid, Sodium Hydroxide (NaOH).[2] Solvent: Water (or Water/Ethanol mixture).

Figure 1: Step-by-step synthesis pathway via Williamson Ether Synthesis.

Detailed Protocol (Self-Validating)

-

Deprotonation: In a round-bottom flask, dissolve 1.0 eq of 4-chloro-2-fluorophenol in 3.0 M NaOH (2.5 eq). Stir at room temperature for 15 minutes. Validation: The solution should become clear/homogeneous as the phenoxide forms.

-

Alkylation: Slowly add chloroacetic acid (1.2 eq) to the solution.

-

Critical Control: Maintain temperature <20°C during addition to prevent hydrolysis of chloroacetic acid before reaction.

-

-

Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours.

-

Monitoring: Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The starting phenol spot should disappear.

-

-

Workup: Cool the mixture to 0°C in an ice bath.

-

Acidification: Dropwise add concentrated HCl until pH reaches ~1.

-

Observation: A white precipitate (the target acid) will form immediately.

-

-

Purification: Filter the solid, wash with ice-cold water (to remove NaCl), and recrystallize from ethanol/water if necessary.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected signals.

| Technique | Expected Signals | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 12.8-13.0 (bs, 1H)δ 7.45 (dd, 1H, J=11, 2 Hz)δ 7.1-7.2 (m, 2H)δ 4.78 (s, 2H) | Carboxylic acid proton (-COOH).Aromatic H-3 (ortho to F).Aromatic H-5/H-6.Methylene protons (-O-CH₂-). |

| ¹³C NMR | δ 170.1 (C=O)δ 152.0 (d, J=245 Hz)δ 144.5 (d, J=10 Hz)δ 65.2 | Carbonyl carbon.C-F carbon (large coupling).Ipso carbon (C-O).Alpha carbon (-CH₂-). |

| IR Spectroscopy | 2500–3000 cm⁻¹ (Broad)1710–1730 cm⁻¹ (Strong)1200–1250 cm⁻¹ | O-H stretch (Carboxylic acid dimer).C=O stretch.C-O-C ether stretch. |

Reactivity & Applications

Reactivity Logic

The molecule possesses three distinct reactive centers:

-

Carboxylic Acid: Amenable to esterification, amidation, and salt formation.

-

Ether Linkage: Generally stable, but susceptible to cleavage under harsh Lewis acid conditions (e.g., BBr₃).

-

Aromatic Ring: The fluorine atom activates the ring for nucleophilic aromatic substitution (SNAr) under extreme conditions, while the chlorine allows for palladium-catalyzed cross-coupling (Suzuki/Buchwald).

Figure 2: Functional group reactivity profile.

Applications

-

Agrochemicals: Acts as a synthetic auxin . The 2-fluoro substitution mimics the steric bulk of hydrogen more closely than chlorine (as in 2,4-D) while altering the electronic properties, potentially overcoming resistance in certain weed biotypes.

-

Medicinal Chemistry: Used as a scaffold for CRTh2 (DP2) antagonists targeting allergic inflammation and asthma. The fluorinated phenoxy motif improves metabolic stability by blocking the oxidation prone 2-position.

Safety & Handling (GHS Classification)

Based on data for 2,4-D and 2-Chlorophenoxyacetic acid.

References

-

CymitQuimica. 2-(4-Chloro-2-fluorophenoxy)acetic acid Product Data. Retrieved from

-

BLD Pharm. CAS 326-75-0 Technical Specifications. Retrieved from

-

National Institutes of Health (NIH). PubChem Compound Summary: 2-Chlorophenoxyacetic acid (Analogous Safety Data). Retrieved from

-

Thermo Fisher Scientific. Safety Data Sheet: Chlorophenoxyacetic acid derivatives. Retrieved from

-

Google Patents. Synthesis of phenoxyacetic acid derivatives (CN109776301B). Retrieved from

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

Technical Guide: Structure Elucidation of 2-(4-Chloro-2-fluorophenoxy)acetic acid

[1][2][3]

Executive Summary

Compound: 2-(4-Chloro-2-fluorophenoxy)acetic acid

CAS Registry Number: 19495-47-7

Molecular Formula: C

This guide outlines the definitive characterization strategy for 2-(4-Chloro-2-fluorophenoxy)acetic acid. As a structural analog to established herbicides (e.g., 2,4-D, MCPA) and a potential pharmacophore in PPAR agonist development, verifying the regiochemistry of the halogen substituents—specifically the ortho-fluorine and para-chlorine positioning—is critical.[1][3] The elucidation protocol integrates High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, with a focus on

Synthetic Context & Sample Origin

To ensure the validity of the analytical data, one must understand the sample's chemical history. The structural elucidation typically validates the product of a Williamson Ether Synthesis .

Reaction Logic:

The synthesis involves the

Reaction Scheme (Graphviz)

Figure 1: Synthetic pathway for the target compound.[1][2][4] The regiochemistry is defined by the starting phenol, making the analytical challenge the confirmation of the ether linkage and retention of the halogen pattern.[3]

Analytical Strategy: The Elucidation Workflow

The elucidation follows a subtractive logic:

-

Mass Spectrometry: Establishes the molecular formula and confirms the presence/count of chlorine atoms via isotope patterns.

-

FT-IR: Confirms the functional group transformation (Phenol -OH

Ether C-O-C + Acid -COOH). -

NMR (

H,

Mass Spectrometry (HRMS) & Elemental Analysis

Objective: Confirm formula C

Experimental Protocol

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Carboxylic acids ionize efficiently by deprotonation

.[1][2][5] -

Solvent: Methanol/Water (50:[1][2][3]50) with 0.1% Formic Acid.[1][2]

Data Interpretation

| Parameter | Expected Value | Diagnostic Significance |

| Monoisotopic Mass | 202.9911 Da | Confirms C |

| Isotope Pattern ( | 3:1 Intensity Ratio | The M+2 peak at ~204.99 must be approx. 33% of the base peak.[1][2][3] This confirms exactly one chlorine atom.[1][2] |

| Fragmentation (MS/MS) | Decarboxylation is the primary pathway.[1][2][3] | |

| Secondary Fragment | Cleavage of the ether bond generates the 4-chloro-2-fluorophenolate anion.[1][2] |

Self-Validation Check: If the Cl isotope pattern is absent or the ratio is 1:1 (indicating Cl

Vibrational Spectroscopy (FT-IR)

Objective: Confirm the formation of the ether linkage and the presence of the carboxylic acid.[1][2][3]

Key Absorption Bands

| Functional Group | Wavenumber (cm | Assignment |

| O-H Stretch (Acid) | 2500–3300 (Broad) | Characteristic "hump" of carboxylic acid dimers. |

| C=O[1][2][3] Stretch | 1705–1730 (Strong) | Carbonyl group of the acetic acid moiety.[1][2] |

| Ar-O-C (Ether) | 1230–1250 (Strong) | Asymmetric stretch of the aryl alkyl ether.[1][2][3] Crucial: Disappearance of the sharp phenolic O-H stretch (~3400 cm |

| C-F Stretch | 1100–1200 | Often overlaps with C-O, but contributes to the "fingerprint" intensity. |

| C-Cl Stretch | 600–800 | Weak bands in the fingerprint region.[1][2] |

Nuclear Magnetic Resonance (NMR) - The Definitive Proof

Objective: Prove the regiochemistry (2-F, 4-Cl) using spin-spin coupling analysis.

Solvent: DMSO-

F NMR

This is the starting point.[1][2]

-

Signal: Single peak expected around -130 to -135 ppm .[1][2]

-

Multiplicity: It will not be a singlet. It will appear as a triplet of doublets (td) or similar complex multiplet due to coupling with H-3 (

) and H-6 (

H NMR Analysis

The aromatic region (6.8 – 7.5 ppm) provides the specific substitution pattern.[1][2] We expect three aromatic protons: H-3, H-5, and H-6.[1][2][3]

Structure Numbering:

Predicted Shifts & Coupling Constants (J)

| Proton | Shift ( | Multiplicity | Coupling Constants ( |

| -COOH | 12.0 - 13.0 | Broad Singlet | Exchangeable acidic proton.[1][2][3] |

| H-3 | ~7.40 | dd (Doublet of Doublets) | |

| H-5 | ~7.15 | dd (Doublet of Doublets) | |

| H-6 | ~7.05 | dd or t (apparent) | |

| -CH | 4.75 | Singlet | Methylene group.[1][2] May show slight broadening due to long-range F coupling ( |

The "Smoking Gun": The H-3 proton must show a large splitting (~10 Hz) that is NOT an ortho-proton coupling (which is usually ~8Hz) but a Fluorine-Proton coupling.[1][2] This distinguishes the 2-F isomer from a 3-F isomer.[1][2]

C NMR (Proton Decoupled)

Look for C-F coupling (

-

C-2 (C-F): Doublet,

Hz.[1][2][3] -

C-1 (C-O): Doublet,

Hz.[1][2][3] -

C-3 (C-H): Doublet,

Hz.[1][2][3] -

C=O: Singlet at ~170 ppm.

NMR Logic Diagram (Graphviz)

Figure 2: Decision tree for assigning aromatic protons based on Fluorine coupling constants.

Experimental Characterization Protocol

Author's Note: This protocol is designed for a standard 10mg sample.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1486, 2,4-Dichlorophenoxyacetic acid (Analog Reference).[1][2][3] Retrieved from [Link][1][2][3]

-

Reich, H. J. (2024). WinPLT NMR Coupling Constants: Fluorine-Proton Couplings.[1][2] University of Wisconsin-Madison.[1][2] Retrieved from [Link][1][2][3]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][3] (Standard text for coupling constant verification).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chlorophenoxyacetic acid | C8H7ClO3 | CID 11969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan-2-carboxylic acid [4-(4-chloro-phenyl)-thiazol-2-yl]-(3-morpholin-4-yl-propyl)-amide | C21H23Cl2N3O3S | CID 6603448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 2-(4-Chloro-2-fluorophenoxy)acetic Acid (CAS 326-75-0)

[1][2]

Executive Summary & Chemical Identity

2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 326-75-0) is a halogenated phenoxyacetic acid derivative serving as a critical scaffold in both agrochemical discovery (synthetic auxins) and medicinal chemistry (metabolic disease modulators).[1] Structurally, it represents a bioisosteric modification of the classic herbicide 2,4-D, where the ortho-chlorine is replaced by fluorine. This substitution alters the compound's electronic profile, metabolic stability, and lipophilicity, making it a high-value probe for Structure-Activity Relationship (SAR) studies targeting the Transport Inhibitor Response 1 (TIR1) auxin receptor and Peroxisome Proliferator-Activated Receptors (PPARs).

Chemical Profile

| Property | Data |

| CAS Number | 326-75-0 |

| IUPAC Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |

| Molecular Formula | C₈H₆ClFO₃ |

| Molecular Weight | 204.58 g/mol |

| pKa (Predicted) | ~3.05 (Acidic carboxyl group) |

| LogP (Predicted) | 2.1 – 2.7 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water (acid form) |

Synthetic Architecture & Methodology

The synthesis of CAS 326-75-0 relies on a Williamson Ether Synthesis , a nucleophilic substitution reaction where a deprotonated phenol attacks an organohalide. The presence of the electron-withdrawing fluorine atom at the ortho position of the phenol enhances the acidity of the phenolic hydroxyl, potentially accelerating the initial deprotonation step compared to non-fluorinated analogs.

Validated Synthesis Protocol

Objective: Synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid via O-alkylation.

Reagents:

-

4-Chloro-2-fluorophenol (1.0 eq)[2]

-

Chloroacetic acid (1.2 eq) or Ethyl bromoacetate (for ester route)

-

Sodium Hydroxide (NaOH) (2.5 eq)

-

Solvent: Water (aqueous route) or Acetone/K₂CO₃ (anhydrous route)

Step-by-Step Workflow:

-

Deprotonation: Dissolve 4-chloro-2-fluorophenol in water containing 1.0 eq of NaOH. The solution will turn from clear to slightly yellow as the phenoxide anion forms.

-

Alkylation: Prepare a solution of chloroacetic acid neutralized with the remaining NaOH (to prevent quenching of the phenoxide). Add this dropwise to the phenoxide solution at reflux (approx. 90-100°C).

-

Reaction Kinetics: Reflux for 4–6 hours. Monitor consumption of the phenol via TLC (Mobile phase: MeOH/DCM 1:9).

-

Acidification (Critical Step): Cool the reaction mixture to room temperature. Slowly add 6M HCl until pH < 2. The target acid will precipitate as a solid due to protonation of the carboxylate.

-

Purification: Filter the crude solid. Recrystallize from Ethanol/Water (1:1) to remove unreacted phenol traces.

Synthesis Logic Diagram

The following diagram illustrates the reaction flow and critical control points (CCPs) for ensuring high purity.

Figure 1: Reaction workflow for the synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid, highlighting the transition from nucleophilic activation to acid-mediated isolation.

Applications in Drug Discovery & Agrochemicals[4]

The "Fluorine Effect" in Bioisosteres

In medicinal chemistry, replacing hydrogen or chlorine with fluorine (as seen in CAS 326-75-0 vs. 2,4-D or MCPA) is a strategic maneuver.

-

Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorine at the ortho position blocks metabolic ring hydroxylation at that site, prolonging the compound's half-life (in vivo).

-

Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) moderately without adding significant steric bulk (Van der Waals radius: H=1.20Å, F=1.47Å, Cl=1 .75Å). This allows the molecule to penetrate cell membranes more effectively while maintaining the binding geometry of the parent phenoxyacetic acid.

Target Systems[5]

-

Auxin Signaling (Agrochemical):

-

Phenoxyacetic acids mimic the natural plant hormone Indole-3-acetic acid (IAA).

-

Mechanism: They bind to the TIR1/AFB receptor complex, promoting the degradation of Aux/IAA transcriptional repressors.

-

CAS 326-75-0 Utility: The 2-F, 4-Cl substitution pattern creates a "hardened" auxin mimic that resists plant detoxification enzymes, making it a potent herbicidal scaffold for research into resistant weed biotypes.

-

-

PPAR Agonism (Pharmaceutical):

-

The phenoxyacetic acid moiety is the pharmacophore for Fibrates (e.g., Clofibrate, Fenofibrate), which target PPARα to treat dyslipidemia.

-

Research Utility: CAS 326-75-0 serves as a fragment or starting material for synthesizing novel dual PPARα/γ agonists intended to treat metabolic syndrome. The acid headgroup forms critical hydrogen bonds with the Tyr464 and Tyr314 residues in the PPAR ligand-binding domain (LBD).

-

Mechanistic Pathway Visualization

Figure 2: Dual utility of the phenoxyacetic acid scaffold in plant signaling (TIR1) and human metabolic regulation (PPAR).

Analytical Characterization & Quality Control

To ensure the integrity of CAS 326-75-0 in experimental workflows, the following analytical parameters must be verified.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 280 nm (Phenolic absorption) and 230 nm.

-

Retention Time: Expect elution slightly earlier than the 2,4-Dichloro analog due to the lower lipophilicity of F vs Cl.

NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D₂O.

-

δ 7.4–7.1 ppm (m, 3H): Aromatic protons. The coupling pattern will be complex due to ¹H-¹⁹F coupling (J_HF) in addition to ¹H-¹H coupling.

-

δ 4.7 ppm (s, 2H): Methylene protons (-O-CH ₂-COOH).

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | Statement Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed.[3] |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Damage | H318/H319 | Causes serious eye irritation/damage.[4] |

| Aquatic Toxicity | H412 | Harmful to aquatic life with long-lasting effects.[4] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Inhalation: Use within a fume hood to avoid inhalation of dust.

-

Disposal: Do not release into drains. Dispose of as halogenated organic waste.

References

-

PubChem. (n.d.).[5] 2-(4-Chloro-2-fluorophenoxy)acetic acid (Compound).[1][2] National Library of Medicine. Retrieved from [Link]

-

Reagentia. (n.d.). 2-(4-Chloro-2-fluorophenoxy)acetic acid.[1][2] Retrieved from [Link]

- Google Patents. (2021). WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection.

Sources

- 1. CAS 326-75-0: 2-(4-Chloro-2-fluorophenoxy)acetic acid [cymitquimica.com]

- 2. 2-(4-Chloro-2-fluorophenoxy)acetic acid (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 2-(4-Chloro-2,6-dimethylphenyl)acetic acid | C10H11ClO2 | CID 59141970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (4-Chloro-2-fluoro-phenoxy)-acetic Acid

Physicochemical Profiling, Synthetic Pathways, and Drug Design Utility[1][2]

Executive Summary

(4-Chloro-2-fluoro-phenoxy)-acetic acid (C₈H₆ClFO₃) is a halogenated phenoxyacetic acid derivative serving as a critical scaffold in medicinal chemistry and agrochemical development.[1] Distinguished by its specific halogenation pattern—a chlorine atom at the para position and a fluorine atom at the ortho position relative to the ether linkage—this moiety offers a unique balance of lipophilicity, metabolic stability, and steric demand.[1]

This technical guide provides a comprehensive analysis of the compound's molecular weight characteristics, synthetic protocols via Williamson ether synthesis, and its application as a "Rule of Three" compliant fragment in drug discovery.[1]

Physicochemical Profile & Molecular Weight Analysis[1][3][4][5]

The precise determination of molecular weight (MW) is fundamental for stoichiometry in synthesis and for establishing ligand efficiency (LE) metrics in drug design.[1]

1.1 Molecular Weight Calculation

The average molecular weight is derived from the standard atomic weights of the constituent elements.[1]

Formula: C₈H₆ClFO₃

| Element | Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon (C) | 8 | 12.011 | 96.088 |

| Hydrogen (H) | 6 | 1.008 | 6.048 |

| Chlorine (Cl) | 1 | 35.450 | 35.450 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total MW | 204.58 g/mol |

1.2 Mass Spectrometry Profile (Isotopic Distribution)

For analytical validation (LC-MS), the monoisotopic mass is critical due to the natural abundance of Chlorine isotopes (

-

Monoisotopic Mass (

Cl): 204.00 g/mol (approx)[1] -

Isotope Pattern: The presence of a single chlorine atom imparts a characteristic M+2 peak at approximately 33% intensity of the molecular ion (M+).[1]

1.3 Drug-Likeness Properties (Lipinski & Veber)

This compound falls within the "Fragment" space (MW < 300), making it an ideal starting point for fragment-based drug discovery (FBDD).[1]

| Property | Value | Implication for Drug Design |

| Molecular Weight | 204.58 Da | Excellent for FBDD; high Ligand Efficiency potential.[1] |

| cLogP | ~2.1 - 2.4 | Moderate lipophilicity; good membrane permeability.[1] |

| H-Bond Donors | 1 (COOH) | Specific interaction capability (e.g., with Arg/Lys residues).[1] |

| H-Bond Acceptors | 3 (O atoms) | Interaction with backbone amides or water networks.[1] |

| Rotatable Bonds | 3 | Low conformational entropy penalty upon binding. |

Synthetic Methodology: Williamson Ether Synthesis[1]

The most robust route for synthesizing (4-Chloro-2-fluoro-phenoxy)-acetic acid is the Williamson ether synthesis, coupling 4-chloro-2-fluorophenol with a haloacetic acid derivative under basic conditions.[1]

2.1 Reaction Pathway

The reaction proceeds via an S_N2 nucleophilic substitution. The phenoxide ion, generated in situ, attacks the

Figure 1: S_N2 reaction pathway for the synthesis of (4-Chloro-2-fluoro-phenoxy)-acetic acid.

2.2 Experimental Protocol (Standardized)

Objective: Synthesis of 10.0 g of target compound.

-

Reagents:

-

Procedure:

-

Step 1 (Deprotonation): Dissolve 4-chloro-2-fluorophenol in water containing 1.0 eq of NaOH.[1] Stir for 15 minutes at room temperature to generate the sodium phenoxide.

-

Step 2 (Coupling): Prepare a solution of chloroacetic acid neutralized with the remaining NaOH (to form sodium chloroacetate) in water.[1] Add this dropwise to the phenoxide solution.

-

Step 3 (Reflux): Heat the reaction mixture to reflux (100°C) for 4–6 hours. Monitor consumption of phenol by TLC (System: Ethyl Acetate/Hexane 1:1).

-

Step 4 (Workup): Cool the mixture to 0°C. Acidify slowly with concentrated HCl to pH ~1-2. The product will precipitate as a solid.[2]

-

Step 5 (Purification): Filter the precipitate.[1] Recrystallize from hot water or an Ethanol/Water mix to remove unreacted phenol or inorganic salts.

-

-

Critical Control Points:

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques.[1]

3.1 Proton NMR (

H-NMR)

Expected chemical shifts in DMSO-d

- 12.5 - 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).[1]

-

7.1 - 7.5 ppm (m, 3H): Aromatic protons.[1] The coupling pattern will be complex due to

-

4.7 ppm (s, 2H): Methylene protons (-O-CH

3.2 Carbon NMR (

C-NMR)

- ~170 ppm: Carbonyl carbon.

-

~65 ppm: Methylene carbon (-O-C H

- 150-160 ppm: Aromatic carbons attached to Oxygen and Fluorine (showing C-F coupling doublets).[1]

Applications in Drug Discovery[6][7][8]

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in medicinal chemistry.

4.1 Bioisosterism and Scaffold Hopping

The (4-Chloro-2-fluoro-phenoxy)-acetic acid moiety is often used to mimic endogenous ligands or optimize existing drugs.[1]

-

Metabolic Blocking: The fluorine at the ortho position blocks metabolic hydroxylation on the ring, extending the half-life (

) compared to the non-fluorinated analog.[1] -

Acidic Pharmacophore: The carboxylic acid mimics the phosphate group of nucleotides or the carboxylate of arachidonic acid metabolites (e.g., Prostaglandins).[1]

4.2 Target Relevance

Research indicates phenoxyacetic acid derivatives are active against:

-

CRTH2 Receptors: Antagonists for allergic inflammation treatment [1].

-

PPARs (Peroxisome Proliferator-Activated Receptors): Similar to fibrates, regulating lipid metabolism.[1]

-

COX-2 Inhibition: The scaffold serves as a template for developing anti-inflammatory agents with reduced gastric side effects [2].[1]

Figure 2: Structure-Activity Relationship (SAR) logic for the 4-Cl, 2-F substitution pattern.

References

-

Discovery of novel phenoxyacetic acid derivatives as antimycobacterial agents. Source: Bioorganic & Medicinal Chemistry.[3][4][5] URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Source: PubMed Central (PMC).[1] URL:[Link]

-

Phenoxyacetic Acid Properties and Derivatives. Source: National Center for Biotechnology Information (PubChem).[1] URL:[Link][1]

-

Williamson Ether Synthesis Protocol. Source: Organic Chemistry Portal. URL:[Link][1]

Sources

- 1. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

Mechanistic Profiling of 2-(4-Chloro-2-fluorophenoxy)acetic Acid

An In-Depth Technical Guide on Auxinic Activity and Chemical Biology

Executive Summary & Chemical Identity

2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS: 326-75-0) is a synthetic auxin analog belonging to the phenoxyacetic acid class.[1] Structurally, it is a bioisostere of the widely used herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), where the chlorine atom at the ortho (2) position is replaced by a fluorine atom.

This substitution is not merely cosmetic; it fundamentally alters the molecule's electronic profile, metabolic stability, and receptor binding kinetics. While primarily categorized as an auxinic herbicide , this scaffold also serves as a critical chemical probe in drug discovery for exploring halogen-specific interactions (sigma-hole bonding and steric fitting) within hydrophobic binding pockets.

| Property | Data |

| IUPAC Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |

| Molecular Formula | C₈H₆ClFO₃ |

| Molecular Weight | 204.58 g/mol |

| Primary Target | TIR1/AFB F-box proteins (Auxin Receptor) |

| Classification | Synthetic Auxin / Herbicide / Chemical Probe |

| Key Structural Feature | 2-Fluoro, 4-Chloro substitution pattern on phenoxy core |

Mechanism of Action: The "Molecular Glue" Paradigm

The biological activity of 2-(4-Chloro-2-fluorophenoxy)acetic acid is driven by its ability to mimic Indole-3-Acetic Acid (IAA), the natural plant hormone. However, unlike traditional ligand-receptor models, this molecule acts via a co-receptor assembly mechanism .

2.1. The Target: TIR1/AFB Complex

The primary receptor is the TIR1 (Transport Inhibitor Response 1) protein, which forms part of the SCF^TIR1 ubiquitin ligase complex (Skp1-Cullin-F-box).

-

Binding Pocket: The molecule binds to the bottom of a hydrophobic pocket in TIR1.

-

The "Glue" Effect: The auxin analog does not induce a conformational change in the receptor itself. Instead, it fills a cavity between TIR1 and the Aux/IAA transcriptional repressor proteins. It acts as a "molecular glue," increasing the affinity of TIR1 for Aux/IAA proteins.

2.2. Signal Transduction Cascade

-

Perception: 2-(4-Chloro-2-fluorophenoxy)acetic acid enters the nucleus and binds to the SCF^TIR1 complex.

-

Recruitment: The bound ligand stabilizes the interaction with Aux/IAA repressors (e.g., IAA7, IAA17).

-

Ubiquitination: The SCF complex transfers ubiquitin molecules onto the Aux/IAA repressor.

-

Degradation: Poly-ubiquitinated Aux/IAA proteins are recognized and degraded by the 26S Proteasome .

-

Derepression: Aux/IAA proteins normally inhibit ARFs (Auxin Response Factors) by heterodimerization. Their degradation releases ARFs.

-

Transcription: Free ARFs homodimerize and bind to Auxin Response Elements (AuxRE) in DNA, triggering the expression of auxin-responsive genes (e.g., GH3, SAUR).

Physiological Outcome: In dicotyledonous plants, this massive upregulation of gene expression leads to chaotic cell elongation, epinasty (twisting of stems), vascular tissue disruption, and eventual plant death (herbicidal effect).

Structure-Activity Relationship (SAR): The Fluorine Effect

Why study the 2-Fluoro analog when 2,4-D (2-Chloro) exists? The 2-position halogen is critical for "locking" the conformation and filling the hydrophobic sub-pocket in TIR1.

3.1. Steric vs. Electronic Tuning

-

Size (Van der Waals Radius): Fluorine (1.47 Å) is significantly smaller than Chlorine (1.75 Å). This reduces steric bulk at the ortho position, potentially allowing the molecule to fit into mutant receptors or varying TIR1 homologs (AFB1-5) that might sterically exclude 2,4-D.

-

Electronegativity: Fluorine is the most electronegative element. This lowers the pKa of the acetic acid tail (inductive effect), potentially altering its cellular uptake (ion trapping mechanism) and transport via AUX1/LAX influx carriers.

-

Metabolic Stability: The C-F bond is stronger than the C-Cl bond. However, the 2-position is often a site of hydroxylation or conjugation in plants. The 2-F substitution can block specific detoxification pathways, altering the herbicide's persistence within the plant tissue.

3.2. Comparative Binding Logic

In the TIR1 pocket (based on PDB 2P1N logic):

-

The Carboxylate group forms a salt bridge with Arg403.

-

The Phenyl ring engages in pi-stacking and hydrophobic interactions with Phe82 and Phe351.

-

The 4-Cl fits into a specific deep hydrophobic niche (critical for high affinity).

-

The 2-F replaces the 2-Cl.[1][2][3] While it provides less hydrophobic surface area, its smaller size avoids steric clashes with the "gatekeeper" residues of the Aux/IAA protein, potentially changing the spectrum of Aux/IAA proteins recruited (selectivity).

Experimental Protocols for Validation

To validate the mechanism of action of 2-(4-Chloro-2-fluorophenoxy)acetic acid, the following self-validating protocols are recommended.

Protocol A: Arabidopsis Root Growth Inhibition Assay (Phenotypic Screen)

Objective: Quantify auxinic activity via physiological response.

-

Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds. Plate on 0.5x MS medium containing 1% sucrose and 0.8% agar.

-

Stratification: Incubate at 4°C for 2 days to synchronize germination.

-

Treatment: Transfer seedlings (4 days post-germination) to plates containing increasing concentrations of the test compound (0, 10 nM, 100 nM, 1 µM, 10 µM). Use 2,4-D as a positive control.

-

Incubation: Grow vertically for 3 days at 22°C, 16h light cycle.

-

Measurement: Measure primary root elongation.

-

Validation: Auxinic compounds typically show an IC50 in the nanomolar range. A lack of inhibition suggests no auxinic activity.

Protocol B: DR5:GUS Reporter Assay (Transcriptional Activation)

Objective: Confirm activation of auxin-responsive gene expression.

-

Material: Use transgenic Arabidopsis carrying the DR5::GUS reporter (synthetic auxin-responsive promoter driving β-glucuronidase).

-

Treatment: Incubate seedlings in liquid MS media with 1 µM of 2-(4-Chloro-2-fluorophenoxy)acetic acid for 4–6 hours.

-

Staining: Vacuum infiltrate with X-Gluc solution (1 mM X-Gluc, 50 mM NaPO4 buffer, 0.1% Triton X-100) for 10 mins. Incubate at 37°C overnight.

-

Clearing: Remove chlorophyll using 70% ethanol series.

-

Observation: Blue precipitate in the root tip and elongation zone indicates activation of the TIR1 pathway.

Protocol C: In Vitro Pull-Down Assay (Mechanistic Proof)

Objective: Demonstrate ligand-dependent assembly of TIR1 and Aux/IAA.

-

Expression: Express GST-tagged TIR1 and His-tagged Aux/IAA (e.g., IAA7) in E. coli or insect cells.

-

Immobilization: Bind GST-TIR1 to glutathione sepharose beads.

-

Incubation: Incubate beads with His-Aux/IAA lysate in the presence or absence of 50 µM test compound.

-

Wash: Wash beads 3x with buffer to remove unbound proteins.

-

Elution & Blot: Elute with glutathione. Run SDS-PAGE and Western blot using anti-His antibody.

-

Result: A band for His-Aux/IAA should only appear (or be significantly stronger) in the presence of the auxin analog, confirming the "molecular glue" mechanism.

Pathway Visualization

The following diagram illustrates the signal transduction pathway triggered by 2-(4-Chloro-2-fluorophenoxy)acetic acid.

Figure 1: The Molecular Glue Mechanism. The ligand facilitates the ubiquitination of repressors, activating auxin response genes.

References

-

Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme." Nature, 446(7136), 640-645. Link

-

Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action." Annual Review of Plant Biology, 61, 127-144. Link

-

CymitQuimica. "2-(4-Chloro-2-fluorophenoxy)acetic acid - CAS 326-75-0 Data Sheet." Link

-

Peterson, B. L., et al. (2010). "Structural basis for auxin herbicide resistance in diverse plant species." Plant Physiology, 153(4). (Contextual grounding for 2,4-D analogs). Link

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 326-75-0." PubChem. Link

Sources

- 1. CAS 326-75-0: 2-(4-Chloro-2-fluorophenoxy)acetic acid [cymitquimica.com]

- 2. Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: Biological Activity of 2-(4-Chloro-2-fluorophenoxy)acetic acid

The following is an in-depth technical guide on the biological activity and applications of 2-(4-Chloro-2-fluorophenoxy)acetic acid .

CAS Registry Number: 326-75-0 Chemical Class: Halogenated Phenoxyacetic Acid Primary Utility: Synthetic Auxin (Agrochemical), Pharmacophore Scaffold (Pharmaceutical)

Part 1: Executive Summary & Molecular Identity

2-(4-Chloro-2-fluorophenoxy)acetic acid is a bioactive organic acid characterized by a phenoxyacetic core substituted with chlorine at the para position and fluorine at the ortho position. This specific halogenation pattern imparts unique metabolic stability and lipophilic properties, distinguishing it from its non-fluorinated analogs like MCPA (2-methyl-4-chlorophenoxyacetic acid) or 2,4-D.

While historically categorized as a synthetic auxin herbicide, modern medicinal chemistry utilizes this structure as a "privileged scaffold." It serves as a critical hydrophobic pharmacophore in the design of voltage-gated sodium channel (NaV) blockers for neuropathic pain and potential PPAR agonists for metabolic disorders.

Physicochemical Profile

| Property | Value | Implication |

| Molecular Formula | C₈H₆ClFO₃ | Core scaffold for halogenated ether drugs. |

| Molecular Weight | 204.58 g/mol | Fragment-like; ideal for lead optimization. |

| pKa (Acid) | ~3.05 | Exists as an anion at physiological pH (7.4), trapping it in cytosol/phloem. |

| LogP (Octanol/Water) | ~2.5 (Estimated) | Sufficient lipophilicity for membrane permeability before ionization. |

| H-Bond Donors/Acceptors | 1 / 3 | Compliant with Lipinski’s Rule of Five. |

Part 2: Agrochemical Activity (Intrinsic Mechanism)

In its free acid or salt form, the molecule functions as a synthetic auxin . Its biological activity mimics the natural plant hormone Indole-3-acetic acid (IAA), but with enhanced stability against enzymatic degradation, leading to lethal overstimulation of plant growth.

Mechanism of Action: The TIR1/AFB Signaling Pathway

The herbicidal efficacy stems from its interaction with the Transport Inhibitor Response 1 (TIR1) receptor, a component of the SCF^TIR1 ubiquitin ligase complex.

-

Receptor Binding: The molecule enters the plant cell and binds to the TIR1 receptor pocket. The 2-fluoro group mimics the steric bulk of the 2-methyl group in MCPA but offers higher electronegativity, potentially altering binding kinetics.

-

Molecular Glue: It acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors .

-

Ubiquitination & Degradation: The SCF^TIR1 complex ubiquitinates the Aux/IAA proteins, marking them for destruction by the 26S proteasome.

-

Gene Activation: The degradation of Aux/IAA releases Auxin Response Factors (ARFs) , which are transcription factors that initiate chaotic gene expression.

-

Physiological Collapse: This results in epinasty (twisting of stems), hypertrophy, and vascular tissue collapse, eventually killing the weed.

Visualization: Auxin Signaling Cascade

Figure 1: The molecular mechanism of synthetic auxin activity. The ligand promotes the degradation of repressors, unlocking chaotic growth.

Part 3: Pharmaceutical Applications (Pharmacophore Role)

In drug discovery, the 4-chloro-2-fluorophenoxy moiety is valued for its ability to occupy hydrophobic pockets while resisting metabolic oxidation (a common issue with non-fluorinated phenyl rings).

Voltage-Gated Sodium Channel Blockers (Neuropathic Pain)

Research has identified this specific scaffold as a potent "head group" for state-dependent sodium channel blockers. A key derivative, PPPA (2-[4-(4-Chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide), demonstrates superior efficacy compared to traditional anticonvulsants like Carbamazepine.

-

Target: NaV1.2 and NaV1.7 channels.

-

Mechanism: The lipophilic phenoxy tail (our molecule's core) penetrates the channel pore or voltage-sensing domain, stabilizing the inactivated state of the channel. This prevents high-frequency neuronal firing associated with neuropathic pain without blocking normal transmission.

-

Advantage of Fluorine: The 2-F substitution prevents metabolic hydroxylation at the ortho position and fine-tunes the torsional angle of the ether linkage, improving binding affinity (1000x more potent than Carbamazepine in specific assays).

Metabolic Modulators (PPAR Agonists)

Phenoxyacetic acids are the structural parents of fibrates (e.g., Clofibrate), which act as PPAR

-

Dual PPAR

/ -

CRTH2 Antagonists: Fluorinated phenoxyacetic derivatives have been explored for treating allergic inflammation by blocking the Prostaglandin D2 receptor (CRTH2).

Part 4: Experimental Protocols

Synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid

Objective: To synthesize the core acid via Williamson Ether Synthesis for use as a reference standard or intermediate.

Reagents:

-

4-Chloro-2-fluorophenol (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq)

-

Water/Ethanol solvent system

Protocol:

-

Deprotonation: Dissolve 4-chloro-2-fluorophenol in water containing 1.0 eq of NaOH. Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Coupling: Prepare a solution of chloroacetic acid neutralized with the remaining NaOH (to prevent protonation of the phenoxide). Add this dropwise to the phenoxide solution.

-

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor consumption of phenol via TLC (Solvent: Hexane/EtOAc 7:3).

-

Acidification: Cool the reaction mixture to 0°C. Acidify to pH 1–2 using concentrated HCl. The product will precipitate as a white solid.

-

Purification: Filter the precipitate. Recrystallize from water or benzene/petroleum ether to achieve >98% purity.

-

Validation: Confirm structure via ¹H NMR (Look for singlet at ~4.6 ppm for -OCH₂-).

Biological Assay: Root Growth Inhibition (Auxin Activity)

Objective: To quantify the intrinsic auxin activity of the molecule.

Protocol:

-

Seed Preparation: Surface sterilize Arabidopsis thaliana (Col-0) seeds.

-

Media Preparation: Prepare MS (Murashige & Skoog) agar plates supplemented with the test compound at concentrations: 0, 10 nM, 100 nM, 1 µM, 10 µM.

-

Stratification: Plate seeds and stratify at 4°C for 2 days.

-

Growth: Transfer to vertical growth racks (22°C, 16h light/8h dark).

-

Measurement: After 7 days, measure primary root length.

-

Expected Result: Dose-dependent inhibition of root elongation and increased lateral root formation (classic auxin phenotype).

-

Visualization: Synthesis Workflow

Figure 2: Synthetic pathway for the production of the target molecule.

References

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 7204, (4-chloro-2-methylphenoxy)acetic acid. (Used for structural analog comparison and herbicide classification). Retrieved from [Link]

-

Mogg, A. J., et al. (2023). Pharmacology of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide: a potent, broad-spectrum state-dependent sodium channel blocker for treating pain states. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link] (Verified via search snippet 1.6).

-

Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism of action. Pest Management Science. (General reference for TIR1 mechanism described in Part 2).

Sources

Technical Guide: 2-(4-Chloro-2-fluorophenoxy)acetic Acid as a Synthetic Auxin

Executive Summary

Compound Class: Halogenated Phenoxyacetic Acid CAS Registry Number: 1943-43-7 (Isomer generic reference) Primary Application: Synthetic auxin agonist; chemical probe for Structure-Activity Relationship (SAR) studies; herbicide bioisostere.

This technical guide provides a rigorous analysis of 2-(4-Chloro-2-fluorophenoxy)acetic acid (hereafter 4-Cl-2-F-PAA ), a fluorinated analog of the commercial herbicide 2,4-D. By replacing the ortho-chlorine of 2,4-D with fluorine, this molecule serves as a critical tool for studying the steric and electronic requirements of the TIR1/AFB auxin receptor pocket. This guide details its chemical synthesis, mechanism of action, and biological validation protocols.

Part 1: Chemical Basis & Structure-Activity Relationship (SAR)

The Fluorine Bioisostere Rationale

In synthetic auxin design, the substitution of chlorine with fluorine at the 2-position (ortho) is a strategic modification. While 2,4-D (2,4-dichlorophenoxyacetic acid) is the industry standard, 4-Cl-2-F-PAA offers distinct physicochemical advantages for research and development:

-

Steric Profile: The Van der Waals radius of Fluorine (1.47 Å) is significantly smaller than Chlorine (1.75 Å), closer to that of Hydrogen (1.20 Å). This allows 4-Cl-2-F-PAA to probe "tight" binding pockets in the TIR1 receptor where the bulkier 2,4-D might face steric clash.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-Cl bond (approx. 81 kcal/mol). Fluorination at the ortho-position blocks metabolic hydroxylation and ring opening, potentially extending the half-life of the auxin signal in vivo.

-

Electronic Effects: Fluorine is the most electronegative element. Its presence alters the pKa of the carboxylic acid tail and the electron density of the aromatic ring, influencing the

stacking interactions with the conserved Tryptophan/Phenylalanine residues in the receptor active site.

Part 2: Mechanism of Action (The Molecular Glue)[1]

The TIR1/AFB Signaling Pathway

Like endogenous indole-3-acetic acid (IAA), 4-Cl-2-F-PAA functions as a "molecular glue." It does not have intrinsic enzymatic activity; rather, it stabilizes the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and the Aux/IAA transcriptional repressors.

Mechanism Steps:

-

Entry: 4-Cl-2-F-PAA enters the nucleus (via passive diffusion or AUX1 influx carriers).

-

Binding: It binds to the hydrophobic pocket of the TIR1 ubiquitin ligase complex.

-

Recruitment: The auxin-bound TIR1 surface gains high affinity for the Domain II degron of Aux/IAA proteins.[1]

-

Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA repressor.[2]

-

Degradation: The 26S Proteasome degrades the ubiquitinated Aux/IAA, releasing ARF (Auxin Response Factors) to initiate gene transcription.

Visualization: Auxin Signaling Cascade

Figure 1: The SCF^TIR1 signaling cascade. 4-Cl-2-F-PAA acts as the ligand bridging TIR1 and Aux/IAA, leading to repressor degradation.

Part 3: Chemical Synthesis Protocol

Objective: Synthesize high-purity 4-Cl-2-F-PAA via Williamson ether synthesis. Precursors: 4-Chloro-2-fluorophenol, Chloroacetic acid, Sodium Hydroxide (NaOH).

Synthesis Workflow Diagram

Figure 2: One-pot synthesis pathway for 4-Cl-2-F-PAA via alkaline condensation.

Step-by-Step Methodology

-

Stoichiometry Setup:

-

1.0 eq 4-Chloro-2-fluorophenol

-

1.2 eq Chloroacetic acid

-

2.5 eq NaOH (provides alkaline medium and neutralizes acid)

-

-

Reaction:

-

Dissolve NaOH in water (approx. 5M solution).

-

Add 4-Chloro-2-fluorophenol slowly with stirring. The solution will darken slightly as the phenoxide forms.

-

Add Chloroacetic acid dropwise (or as a solution).

-

Critical Step: Heat to reflux (100°C) for 3–4 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1) until the starting phenol spot disappears.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Optional: Wash with diethyl ether to remove unreacted phenol (organic phase discarded).

-

Acidify the aqueous phase carefully with concentrated HCl to pH 1–2.

-

The product, 4-Cl-2-F-PAA, will precipitate as a white/off-white solid.

-

-

Purification:

-

Filter the crude solid.

-

Recrystallization: Dissolve in hot water (or ethanol/water mix), filter while hot to remove insoluble impurities, and cool slowly to 4°C.

-

Dry under vacuum over

.

-

Part 4: Biological Validation (Root Growth Inhibition Assay)

Rationale: High concentrations of auxins inhibit primary root elongation in Arabidopsis thaliana via the TIR1 pathway. This assay quantifies the potency of 4-Cl-2-F-PAA relative to 2,4-D.

Protocol: Vertical Plate Assay

| Parameter | Specification |

| Organism | Arabidopsis thaliana (Col-0 wild type) |

| Media | 0.5x Murashige & Skoog (MS), 1% Sucrose, 0.8% Phytoagar |

| Ligand Conc. | 0 nM (Mock), 10 nM, 50 nM, 100 nM, 1 µM |

| Growth Condition | 22°C, 16h Light / 8h Dark cycle |

Procedure:

-

Sterilization: Surface sterilize seeds (70% EtOH, 1 min; 10% Bleach, 10 min; 5x sterile water wash).

-

Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

-

Plating: Plate seeds on square petri dishes containing MS media supplemented with 4-Cl-2-F-PAA at varying concentrations.

-

Growth: Place plates vertically to allow roots to grow along the agar surface.

-

Measurement: After 7 days, scan plates and measure primary root length using ImageJ.

Expected Results:

-

IC50 Determination: Plot Root Length vs. Log[Concentration].

-

Interpretation: If 4-Cl-2-F-PAA has a lower IC50 than 2,4-D, the fluorine substitution enhances potency (likely via uptake or stability). If IC50 is higher, the steric reduction may have reduced receptor affinity.

References

-

Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446, 640–645. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link

-

Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance." Pest Management Science, 66(2), 113-120. Link

-

Peterson, M.A., et al. (2016). "2,4-D Past, Present, and Future: A Review." Weed Technology, 30(2), 303-345. Link

Sources

An In-depth Technical Guide to 2-(4-Chloro-2-fluorophenoxy)acetic Acid: Discovery, Synthesis, and Inferred Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chloro-2-fluorophenoxy)acetic acid, a halogenated phenoxyacetic acid analog. Due to the limited publicly available information on this specific molecule, this guide synthesizes foundational knowledge from the extensively studied class of phenoxyacetic acid herbicides, such as 2,4-D and MCPA, to infer its discovery context, potential synthetic routes, and likely biological mechanism of action. The introduction of a fluorine atom at the ortho position of the phenoxy ring is a key structural feature, and its potential impact on the molecule's chemical properties and biological activity will be a central focus. This document is intended to serve as a foundational resource for researchers and professionals in agrochemical and pharmaceutical development, providing a structured understanding of this compound based on established chemical principles and the rich history of its chemical class.

Introduction: The Dawn of Synthetic Auxin Herbicides

The discovery of phenoxyacetic acid herbicides in the 1940s marked a pivotal moment in agriculture, heralding the era of selective chemical weed control.[1][2] Compounds like (4-chloro-2-methylphenoxy)acetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D) were among the first synthetic herbicides to be commercialized, offering a revolutionary method to control broadleaf weeds in cereal crops.[1] These molecules act as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plants.[3][4]

The development of these herbicides was the result of intensive research into plant growth regulators. In 1936, investigations at ICI's Jealott's Hill research center explored the effects of auxins on plant growth, with the goal of developing selective weed killers. William Templeman's discovery in 1940 that high concentrations of IAA could eradicate broadleaf plants in cereal fields laid the groundwork for the synthesis of more potent and stable synthetic analogs.[5] This led to the introduction of MCPA and 2,4-D in 1945 and 1946, respectively, which rapidly became integral to modern agricultural practices.[1][5]

The subject of this guide, 2-(4-Chloro-2-fluorophenoxy)acetic acid, represents a structural variation on this classic theme. While its specific discovery and development history are not well-documented in public literature, its structure strongly suggests it is a product of continued research into the structure-activity relationships of phenoxyacetic acids. The introduction of a fluorine atom, in addition to the chlorine atom common to many herbicides in this class, would have been a deliberate synthetic choice to modulate the compound's physicochemical properties and biological efficacy.

Inferred Synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic Acid

The synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid can be logically inferred from the well-established manufacturing processes for analogous phenoxyacetic acid herbicides. The core of the synthesis involves the etherification of a substituted phenol with a haloacetic acid or its ester. Two primary routes are plausible:

2.1. Route 1: Condensation of 4-Chloro-2-fluorophenol with a Haloacetic Acid Derivative

This is the most direct and likely pathway. It involves the reaction of 4-chloro-2-fluorophenol with an alkali metal salt of a haloacetic acid, typically chloroacetic acid or bromoacetic acid, under basic conditions.

Experimental Protocol: Williamson Ether Synthesis

-

Deprotonation of the Phenol: 4-Chloro-2-fluorophenol is dissolved in a suitable solvent, such as acetone or ethanol. An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

-

Nucleophilic Substitution: Sodium chloroacetate (or another suitable haloacetate) is then added to the reaction mixture. The phenoxide ion acts as a nucleophile, displacing the chloride ion from the chloroacetate in an SN2 reaction to form the sodium salt of 2-(4-chloro-2-fluorophenoxy)acetic acid.

-

Acidification: The reaction mixture is then acidified, typically with hydrochloric acid, to protonate the carboxylate and precipitate the final product, 2-(4-chloro-2-fluorophenoxy)acetic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Williamson ether synthesis of the target compound.

2.2. Route 2: Chlorination and Fluorination of Phenoxyacetic Acid

An alternative, though likely less common, approach would involve the post-synthesis modification of phenoxyacetic acid. This would entail the chlorination and fluorination of the aromatic ring. However, controlling the regioselectivity of such halogenation reactions can be challenging and may lead to a mixture of isomers, making this route less desirable for producing a specific, pure compound.

Structure-Activity Relationship and the Role of Halogenation

The biological activity of phenoxyacetic acid herbicides is highly dependent on the nature and position of substituents on the aromatic ring.[6] The presence of halogens, particularly chlorine, at the 2 and 4 positions has been shown to be critical for high herbicidal activity in compounds like 2,4-D.[6]

The introduction of a fluorine atom at the 2-position, as seen in 2-(4-Chloro-2-fluorophenoxy)acetic acid, is a strategic modification. Fluorine is the most electronegative element and has a small van der Waals radius. Its inclusion can significantly alter the electronic properties and conformation of the molecule. This can influence:

-

Binding Affinity: The electronic modifications may enhance the binding affinity of the molecule to its target auxin-binding proteins.

-

Metabolic Stability: The strong carbon-fluorine bond can increase the metabolic stability of the compound in the plant, potentially leading to greater persistence and efficacy.

-

Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which may affect its uptake and transport within the plant.

The study of structure-activity relationships in halogenated phenylethanolamines and phenoxypropanolamines has shown that the position of halogenation significantly impacts biological activity, with 2,5-dihalogenated derivatives often exhibiting stronger effects than 2,4-dihalogenated ones.[7] This underscores the importance of the precise placement of halogen atoms in designing biologically active molecules.

Inferred Mechanism of Action: A Synthetic Auxin

Based on its structural similarity to other phenoxyacetic acid herbicides, 2-(4-Chloro-2-fluorophenoxy)acetic acid is presumed to act as a synthetic auxin.[3][4] This mode of action involves mimicking the natural plant hormone indole-3-acetic acid (IAA) and disrupting normal plant growth processes.

The proposed signaling pathway is as follows:

-

Uptake and Transport: The herbicide is absorbed by the leaves and roots of the plant and translocated to the meristematic tissues, where cell division and growth occur.

-

Binding to Auxin Receptors: In the plant cell, the herbicide binds to specific auxin receptors, such as the F-box protein TIR1 (Transport Inhibitor Response 1).

-

Formation of a Co-receptor Complex: The binding of the synthetic auxin to TIR1 promotes the formation of a co-receptor complex with an Aux/IAA repressor protein.

-

Ubiquitination and Degradation of Repressor: This complex formation targets the Aux/IAA repressor for ubiquitination by the SCFTIR1 ubiquitin ligase complex, leading to its degradation by the 26S proteasome.

-

Activation of Auxin-Responsive Genes: The degradation of the Aux/IAA repressor derepresses Auxin Response Factors (ARFs), which are transcription factors that activate the expression of a wide range of auxin-responsive genes.

-

Uncontrolled Growth and Plant Death: The overstimulation of these genes leads to epinastic growth, stem twisting, and ultimately, the death of the plant due to metabolic exhaustion and disruption of normal physiological processes.

Caption: Inferred auxin signaling pathway for the target compound.

Potential Applications Beyond Herbicidal Activity

While the primary application of phenoxyacetic acids has been in agriculture, derivatives of this chemical class have been explored for other biological activities. For instance, 2-(4-fluorophenoxy)acetic acid hydrazide has been investigated for its anti-inflammatory and analgesic properties in pharmaceutical research.[8] This suggests that 2-(4-Chloro-2-fluorophenoxy)acetic acid and its derivatives could also be of interest in medicinal chemistry as scaffolds for the development of new therapeutic agents. Research into 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides has revealed their potential as broad-spectrum antifungal agents.[9]

Analytical Methodologies

The analysis of phenoxyacetic acid herbicides in various matrices is well-established. These methods would be directly applicable to the detection and quantification of 2-(4-Chloro-2-fluorophenoxy)acetic acid.

6.1. Sample Preparation

Common sample preparation techniques for phenoxyacetic acids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[10] For complex matrices like soil or food, a preliminary extraction with an organic solvent is often followed by a clean-up step using SPE.

6.2. Chromatographic Analysis

Gas chromatography (GC) and liquid chromatography (LC) are the primary techniques used for the separation and analysis of phenoxyacetic acids.

-

Gas Chromatography (GC): Due to the low volatility of the acidic form, derivatization is typically required before GC analysis.[11] This usually involves converting the carboxylic acid to a more volatile ester, such as a methyl ester, using a reagent like diazomethane or acidic methanol.[11] Electron capture detection (ECD) is commonly used due to its high sensitivity to halogenated compounds.

-

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a powerful technique for the direct analysis of phenoxyacetic acids without the need for derivatization.[10] Reversed-phase chromatography is the most common separation mode.

Table 1: Comparison of Analytical Techniques

| Technique | Derivatization Required | Detection Method | Advantages | Disadvantages |

| GC-ECD | Yes (Esterification) | Electron Capture Detector | High sensitivity to halogens, well-established methods | Derivatization step can be time-consuming and introduce errors |

| LC-MS/MS | No | Mass Spectrometry | High specificity and sensitivity, no derivatization needed | Higher instrumentation cost |

Conclusion and Future Perspectives

Future research on this and similar fluorinated phenoxyacetic acids could focus on:

-

Elucidating its specific herbicidal spectrum and efficacy compared to traditional phenoxy herbicides.

-

Investigating its environmental fate and toxicology profile , with particular attention to the influence of the fluorine substituent.

-

Exploring its potential in other biological applications , such as medicinal chemistry, given the diverse activities observed in related compounds.

This technical guide provides a solid, albeit inferred, foundation for understanding 2-(4-Chloro-2-fluorophenoxy)acetic acid. It is hoped that this will stimulate further research into this and other novel halogenated phenoxyacetic acids, unlocking their full potential in both agriculture and beyond.

References

- CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents. (n.d.).

- CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound - Google Patents. (n.d.).

- CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid - Google Patents. (n.d.).

- CN100404491C - Preparation method of 2,4-dichlorin phenoxyacetic acid - Google Patents. (n.d.).

- US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents. (n.d.).

-

Phenoxy herbicide - Wikipedia. (2023, October 26). Retrieved from [Link]

-

(2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem. (n.d.). Retrieved from [Link]

-

(4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem. (n.d.). Retrieved from [Link]

- Zimdahl, R. L. (2018).

-

Corteva Agriscience. (n.d.). Herbicides: Controlling Weeds. Retrieved from [Link]

- Zhang, C., et al. (2025). A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food.

-

MCPA - Wikipedia. (2023, September 10). Retrieved from [Link]

- WO2021255071A1 - 3-(pyridazin-4-yl)-5,6-dihydro-4h-1,2,4-oxadiazine derivatives as fungicides for crop protection - Google Patents. (n.d.).

- Zhang, C., et al. (2025). A Review of Pretreatment and Analytical Methods for Phenoxyacetic Acid Herbicides in Food.

- Kleier, D. A. (1988). Phloem mobility of xenobiotics. I. Mathematical model of xenobiotic mobility. Plant Physiology, 86(3), 803–810.

- US2471575A - Process of preparing 2, 4-dichlorophenoxyacetic acid - Google Patents. (n.d.).

-

rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid - MDPI. (n.d.). Retrieved from [Link]

-

Formulation Charts - Dow. (n.d.). Retrieved from [Link]

- WO2005014737A2 - Herbicide-tolerant plants - Google Patents. (n.d.).

-

Design, Synthesis and Biopharmacological Profile Evaluation of New 2-((4-Chlorophenoxy)Methyl)-N-(Arylcarbamothioyl)Benzamides with Broad Spectrum Antifungal Activity. (n.d.). Retrieved from [Link]

-

Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater - EPA. (n.d.). Retrieved from [Link]

-

Crop Protection | Corteva Agriscience™. (n.d.). Retrieved from [Link]

-

Timeline of Herbicide Developments - No-Till Farmer. (2022, March 15). Retrieved from [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - ResearchGate. (n.d.). Retrieved from [Link]

- Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85.

-

Cereal Herbicides from Corteva Agriscience - YouTube. (2023, April 30). Retrieved from [Link]

- Norris, L. A. (1981). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest. Residue Reviews, 80, 65–135.

- Ning-bo, H. (2016). Aryloxy Amide Herbicide: Flufenacet. 6th International Conference on Applied Science, Engineering and Technology (ICASET 2016).

-

The Good, the Bad, and the Ugly when Spraying the New Phenoxy Herbicide Formulations. (2018, January 8). Retrieved from [Link]

-

Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC. (n.d.). Retrieved from [Link]

-

Corteva Agriscience | Forestry Distributing North America's Forest Products Leader. (n.d.). Retrieved from [Link]

- Harrington, K. C. (2014). Managing phenoxy resistance in pasture weeds. Massey University.

-

Lu, Y., et al. (2010). Structures of the halogenated compounds and their inhibition on human... - ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activities of 2,2-Dichloro-1-(4-ethoxyphenyl)-N-Substituted Phenyl Cyclopropanecarboxamide - ResearchGate. (n.d.). Retrieved from [Link]

- WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs - Google Patents. (n.d.).

-

Pixxaro® EC Herbicide Joins the Lineup of Corteva Agriscience™ Cereals Herbicides. (2021, October 6). Retrieved from [Link]

-

DOW HERBICIDES THAT WILL BE AVAILABLE IN THE FUTURE FOR ROADSIDE WEED CONTROL - Transportation Research Board (TRB). (n.d.). Retrieved from [Link]

-

First Modern Herbicide Is Introduced | History | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

-

A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - MDPI. (2024, August 8). Retrieved from [Link]

-

Synthesis and biological activity of analogs of the antifungal antibiotic UK-2A. II. Impact of modifications to the macrocycle benzyl position - PubMed. (n.d.). Retrieved from [Link]

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0003586A1 - Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides - Google Patents [patents.google.com]

- 6. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Haloacetic Acids Analysis | Thermo Fisher Scientific - KR [thermofisher.com]

Digital Identity & Chemical Architecture: The InChI Key for 2-(4-Chloro-2-fluorophenoxy)acetic acid

Executive Summary

In the high-throughput landscape of modern drug discovery and agrochemical development, precise chemical identification is the bedrock of data integrity. This guide analyzes 2-(4-Chloro-2-fluorophenoxy)acetic acid (CAS 326-75-0), a critical halogenated building block.[1][2] While structurally analogous to the widely used herbicide 2,4-D, the introduction of a fluorine atom at the ortho position alters its electronic properties, metabolic stability, and lipophilicity.

The core of this analysis focuses on its International Chemical Identifier Key (InChIKey ), a fixed-length digital hash that serves as the compound’s unique fingerprint across global databases. We explore the derivation of this key, the synthesis of the physical compound, and the cheminformatic logic that ensures its differentiation from close structural isomers.

Part 1: The Digital Identifier (Cheminformatics)

The InChIKey is not merely a random string; it is a hashed representation of the compound's structural layers. For researchers mining large datasets (e.g., PubChem, ChEMBL), the InChIKey allows for rapid, collision-resistant searching that bypasses the ambiguities of trivial nomenclature.

The Core Data

| Identifier Type | Value |

| Compound Name | 2-(4-Chloro-2-fluorophenoxy)acetic acid |

| CAS RN | 326-75-0 |

| Molecular Formula | C₈H₆ClFO₃ |

| Molecular Weight | 204.58 g/mol |

| InChI String | InChI=1S/C8H6ClFO3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) |

| InChIKey | IOGSUCYKLVFPEH-UHFFFAOYSA-N |

| Canonical SMILES | O=C(O)COC1=C(F)C=C(Cl)C=C1 |

Decoding the InChIKey

The InChIKey IOGSUCYKLVFPEH-UHFFFAOYSA-N is divided into three distinct blocks, separated by hyphens. Understanding this structure is vital for database architecture:

-

Block 1 (14 characters): IOGSUCYKLVFPEH

-

Function: Encodes the "connectivity" of the molecule (atoms and bonds).

-

Significance: This hash is derived from the main layer of the InChI string (C8H6ClFO3/c9-5-1-2-7...). Any change in the skeleton—such as moving the chlorine from position 4 to position 5—would result in a completely different first block. This ensures that the specific isomer (4-chloro-2-fluoro) is digitally distinct from 2-chloro-4-fluoro analogs.

-

-

Block 2 (10 characters): UHFFFAOYSA [3][4]

-

Function: Encodes stereochemistry, isotopic substitution, and tautomerism.

-

Significance: The "SA" suffix indicates standard InChI generation settings. Since this molecule is achiral and isotopically standard, this block remains consistent across standard samples.

-

-

Block 3 (1 character): N

-

Function: Indicates the version of the InChI system used (N = Standard).

-

Part 2: Chemical Architecture & Synthesis

To validate the digital identifier, one must be able to reproduce the physical entity. The synthesis of 2-(4-Chloro-2-fluorophenoxy)acetic acid typically follows a Williamson Ether Synthesis pathway. This protocol relies on the nucleophilic attack of a phenoxide ion on a haloacetic acid.

Reaction Mechanism

The reaction involves the condensation of 4-Chloro-2-fluorophenol with Chloroacetic acid under highly alkaline conditions. The base (NaOH) serves two purposes:

-

Deprotonates the phenol to form the more nucleophilic phenoxide anion.

-

Neutralizes the carboxylic acid of the chloroacetic acid (forming the salt), preventing side reactions.

Experimental Protocol

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE) are in place. Chloroacetic acid is corrosive and toxic.

Step 1: Reagent Preparation

-

Reagents:

-

4-Chloro-2-fluorophenol (1.0 eq)

-

Chloroacetic acid (1.2 eq)

-

Sodium Hydroxide (NaOH) (2.5 eq)

-

Water (Solvent)

-

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

Step 2: Condensation

-

Dissolve the 4-Chloro-2-fluorophenol in a solution of NaOH (dissolved in minimal water). The solution should turn slightly yellow as the phenoxide forms.

-

Add the Chloroacetic acid slowly. Caution: Exothermic reaction.

-

Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The heat ensures the displacement of the chloride from the chloroacetic acid by the bulky phenoxide nucleophile.

Step 3: Isolation & Purification